Boc-Gly-Arg-Arg-AMC acetate salt

Catalog No.
S12571721
CAS No.
M.F
C29H44N10O7
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-Arg-Arg-AMC acetate salt

Product Name

Boc-Gly-Arg-Arg-AMC acetate salt

IUPAC Name

tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate

Molecular Formula

C29H44N10O7

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)

InChI Key

KAOILQBHONVZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C

Boc-Gly-Arg-Arg-AMC acetate salt is a synthetic compound classified as a fluorogenic substrate. It consists of a tri-peptide structure with the sequence Boc-Gly-Arg-Arg, where Boc stands for tert-butoxycarbonyl, a protecting group commonly used in peptide synthesis. The compound is characterized by its ability to release 7-amino-4-methylcoumarin upon hydrolysis, which emits fluorescence, making it useful in various biochemical assays. Its chemical formula is C29H44N10O7C_{29}H_{44}N_{10}O_{7} with a molecular weight of approximately 644.72 g/mol .

Boc-Gly-Arg-Arg-AMC acetate salt undergoes hydrolysis, primarily catalyzed by proteases. This reaction involves the cleavage of the peptide bonds, resulting in the formation of 7-amino-4-methylcoumarin, which can be quantitatively measured due to its fluorescent properties. The hydrolysis is optimal under specific conditions, such as a pH range of 7.8 to 8.5 for enzymes like trypsin . The major products formed from this reaction are essential for studying protease activity in biological systems.

The biological activity of Boc-Gly-Arg-Arg-AMC acetate salt is significant in enzyme kinetics and protease inhibition studies. It serves as a substrate for various proteases, allowing researchers to measure enzyme activity and investigate the roles of these enzymes in physiological and pathological processes. The fluorescent nature of the released product enables real-time monitoring of proteolytic activity, which is crucial for understanding diseases such as cancer and viral infections.

The synthesis of Boc-Gly-Arg-Arg-AMC acetate salt typically employs solid-phase peptide synthesis (SPPS), a method that allows for efficient and reproducible synthesis of peptides. This process involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The Boc group is then removed to allow for further reactions. Industrial production methods mirror laboratory techniques but utilize automated synthesizers to enhance efficiency and yield .

Boc-Gly-Arg-Arg-AMC acetate salt has diverse applications in scientific research:

  • Enzymatic Assays: It is widely used to measure protease activity.
  • Enzyme Kinetics: Researchers utilize it to study the kinetics of various proteases.
  • Drug Discovery: Its ability to act as a substrate for specific proteases makes it valuable in screening potential inhibitors.
  • Biological Research: It helps investigate the role of proteases in various diseases .

Studies have shown that Boc-Gly-Arg-Arg-AMC acetate salt interacts specifically with serine proteases, such as trypsin and furin. These interactions are critical for understanding how these enzymes process precursor proteins within cells. By employing this compound in assays, researchers can elucidate the kinetics and mechanisms of action of these enzymes under different physiological conditions .

Boc-Gly-Arg-Arg-AMC acetate salt shares structural similarities with several other fluorogenic substrates and protease inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Boc-Leu-Gly-Arg-AMC acetate saltContains leucine instead of glycineSuitable for different enzyme specificity
Boc-Gln-Arg-Arg-AMC acetate saltContains glutamineMay have distinct cleavage patterns
Boc-Ile-Glu-Gly-Arg-AMC acetate saltContains isoleucine and glutamic acidExhibits anticoagulant properties
Boc-Arg-Val-Arg-Arg-AMC acetate saltContains valineHigh fluorescence yield upon cleavage

Boc-Gly-Arg-Arg-AMC acetate salt's unique sequence allows selective cleavage by specific proteases, making it particularly useful for detailed studies on proteolytic enzymes involved in protein maturation processes. Its ability to release a fluorescent product upon hydrolysis further distinguishes it from similar compounds.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

644.33944378 g/mol

Monoisotopic Mass

644.33944378 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

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